molecular formula C58H88N8O12 B1234517 Decyl-2E CAS No. 73243-34-2

Decyl-2E

Cat. No.: B1234517
CAS No.: 73243-34-2
M. Wt: 1089.4 g/mol
InChI Key: KJXQBTDDPMJXHE-INXYGCQKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decyl-2E, systematically named Ethyl (2E)-2-decenoate, is an ethyl ester of a decenoic acid with a trans-configuration at the double bond (E-isomer). Its molecular structure comprises a 10-carbon unsaturated fatty acid chain esterified with ethanol. Key identifiers include CAS numbers 309-88-6 and 37486-72-9, and synonyms such as ethyl (E)-dec-2-enoate and ethyl trans-2-decenoate .

This compound is primarily utilized in flavor and fragrance industries due to its ester functional group, which contributes to fruity or floral aromas. Its trans-configuration enhances stability and volatility, making it suitable for perfumery and synthetic applications .

Properties

CAS No.

73243-34-2

Molecular Formula

C58H88N8O12

Molecular Weight

1089.4 g/mol

IUPAC Name

(E,4S)-4-amino-6,7-dibenzyl-6-[[(3S,5S)-7-carboxy-5-[[2-(decylamino)acetyl]amino]-3-formyl-1-[[2-(methylamino)acetyl]amino]-2,4-dioxoheptan-3-yl]-[2-[[2-(methylamino)acetyl]amino]acetyl]amino]-5-oxopentadec-7-enoic acid

InChI

InChI=1S/C58H88N8O12/c1-5-7-9-11-13-14-16-24-34-62-40-51(71)65-47(31-33-54(75)76)56(78)58(42-67,48(68)37-63-49(69)38-60-3)66(52(72)41-64-50(70)39-61-4)57(36-44-27-21-18-22-28-44,55(77)46(59)30-32-53(73)74)45(29-23-15-12-10-8-6-2)35-43-25-19-17-20-26-43/h17-22,25-29,42,46-47,60-62H,5-16,23-24,30-41,59H2,1-4H3,(H,63,69)(H,64,70)(H,65,71)(H,73,74)(H,75,76)/b45-29+/t46-,47-,57?,58-/m0/s1

InChI Key

KJXQBTDDPMJXHE-INXYGCQKSA-N

SMILES

CCCCCCCCCCNCC(=O)NC(CCC(=O)O)C(=O)C(C=O)(C(=O)CNC(=O)CNC)N(C(=O)CNC(=O)CNC)C(CC1=CC=CC=C1)(C(=CCCCCCCC)CC2=CC=CC=C2)C(=O)C(CCC(=O)O)N

Isomeric SMILES

CCCCCCCCCCNCC(=O)N[C@@H](CCC(=O)O)C(=O)[C@](C=O)(C(=O)CNC(=O)CNC)N(C(=O)CNC(=O)CNC)C(CC1=CC=CC=C1)(/C(=C/CCCCCCC)/CC2=CC=CC=C2)C(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CCCCCCCCCCNCC(=O)NC(CCC(=O)O)C(=O)C(C=O)(C(=O)CNC(=O)CNC)N(C(=O)CNC(=O)CNC)C(CC1=CC=CC=C1)(C(=CCCCCCCC)CC2=CC=CC=C2)C(=O)C(CCC(=O)O)N

Synonyms

cyclo(Glu(O-benzyl)-Sar-Gly-(N-n-decyl)Gly)2
DECYL-2E

Origin of Product

United States

Comparison with Similar Compounds

Decyl (E)-2-butenoate

  • CAS : 45176-18-9
  • Molecular Formula : C₁₄H₂₆O₂
  • Molecular Weight : 226.36 g/mol
  • Functional Group: Ester (shorter chain: butenoate vs. decenoate)
  • Key Differences :
    • Shorter carbon backbone (4 carbons in the acid moiety vs. 10 in Decyl-2E), leading to lower hydrophobicity and higher volatility.
    • Applications: Likely used in lighter fragrances or as a synthetic intermediate due to its smaller size .

Decyl Aldehyde (Decanal)

  • CAS : 112-31-2
  • Molecular Formula : C₁₀H₂₀O
  • Molecular Weight : 156.27 g/mol
  • Functional Group : Aldehyde
  • Key Differences: Aldehyde group is highly reactive, prone to oxidation, unlike the stable ester group in this compound. Applications: Widely used in perfumes (citrus notes) and as a bacterial luciferase substrate in bioluminescence studies .

Decyl Glucoside

  • Functional Group : Glycoside (carbohydrate derivative)
  • Key Differences: Polar sugar moiety confers surfactant properties, unlike the nonpolar ester in this compound. Applications: Common in eco-friendly detergents and personal care products due to mildness and biodegradability .

Data Table: Comparative Analysis

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Applications
This compound 309-88-6 C₁₂H₂₀O₂ ~212.29 (inferred) Ester Fragrances, flavoring agents
Decyl (E)-2-butenoate 45176-18-9 C₁₄H₂₆O₂ 226.36 Ester Light fragrances, intermediates
Decyl Aldehyde 112-31-2 C₁₀H₂₀O 156.27 Aldehyde Perfumes, biochemical research
Decyl Glucoside Not provided C₁₆H₃₂O₆ ~320.42 (estimated) Glycoside Surfactants, cosmetics

Research Findings and Key Properties

Structural Impact on Physical Properties

  • Chain Length: Longer chains (e.g., this compound’s 10-carbon acid moiety) increase hydrophobicity and boiling points compared to shorter analogs like Decyl (E)-2-butenoate .
  • Functional Group Reactivity: Aldehydes (Decanal) oxidize readily to carboxylic acids, limiting shelf life, while esters (this compound) exhibit superior stability . Glycosides (Decyl Glucoside) are water-soluble and non-irritating, ideal for skincare products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.